Home > Products > Screening Compounds P132696 > Aurora inhibitor 1
Aurora inhibitor 1 - 2227019-45-4

Aurora inhibitor 1

Catalog Number: EVT-3165631
CAS Number: 2227019-45-4
Molecular Formula: C23H25N9S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Aurora Inhibitor 1 is synthesized from various chemical precursors and belongs to a class of small molecules designed to inhibit the activity of Aurora kinases, specifically targeting either Aurora A or Aurora B. These kinases are serine/threonine kinases that are essential for proper mitotic spindle function and chromosome segregation during cell division. The classification of Aurora inhibitors includes selective inhibitors, which target specific isoforms, and pan-Aurora inhibitors, which affect multiple isoforms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora Inhibitor 1 typically involves several steps, including the formation of key intermediates through reactions such as nucleophilic displacement or acylation. For instance, one common method involves the reaction of substituted pyrimidines with various anhydrides to form amide derivatives that exhibit inhibitory activity against Aurora A kinase.

Technical details include:

  • Reagents: Common reagents include propionic anhydride and various amines.
  • Conditions: Reactions are often performed under controlled temperatures (e.g., 140 °C) and monitored for yield and purity using High-Performance Liquid Chromatography (HPLC).
  • Yield: Many synthetic routes report yields ranging from moderate to high (34% to 84%) depending on the specific reaction conditions employed.
Molecular Structure Analysis

Structure and Data

The molecular structure of Aurora Inhibitor 1 can be characterized using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The structure typically features a core scaffold that interacts with the ATP-binding site of the Aurora kinases.

Key structural data include:

  • Molecular Formula: Varies based on specific derivatives but generally includes nitrogen-rich heterocycles.
  • Binding Interactions: The inhibitor often forms hydrogen bonds with critical residues in the active site (e.g., Thr217 in Aurora A), influencing its selectivity and potency.
Chemical Reactions Analysis

Reactions and Technical Details

Aurora Inhibitor 1 undergoes various chemical reactions during its synthesis, primarily involving:

  • Nucleophilic Displacement: This is used to introduce substituents at specific positions on the aromatic ring.
  • Acylation Reactions: These reactions help in attaching acyl groups that enhance biological activity.

Technical details include monitoring reaction progress via Thin Layer Chromatography (TLC) and characterizing final products through spectroscopic methods.

Mechanism of Action

Process and Data

The mechanism by which Aurora Inhibitor 1 exerts its effects involves competitive inhibition of ATP binding to the Aurora kinases. By occupying the ATP-binding site, it prevents phosphorylation of target substrates necessary for mitotic progression.

Key points include:

  • Inhibition Type: Competitive inhibition, where the inhibitor competes directly with ATP.
  • Cellular Effects: Treatment with Aurora Inhibitor 1 leads to mitotic arrest, polyploidy formation, and ultimately apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurora Inhibitor 1 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; solubility can vary based on substituents.
  • Stability: The compound shows good thermal stability under physiological conditions.
  • Melting Point: Specific melting points depend on the derivative but are typically within a defined range based on structure.

Relevant data may include:

  • pKa Values: Indicative of acidity/basicity which influences solubility.
  • LogP Values: Reflecting lipophilicity which affects bioavailability.
Applications

Scientific Uses

Aurora Inhibitor 1 has significant applications in cancer research as a potential therapeutic agent. Its ability to selectively inhibit Aurora kinases makes it valuable for:

  • Cancer Treatment: Targeting tumors with high levels of Aurora kinase expression.
  • Research Tool: Studying cell cycle dynamics and exploring mechanisms of drug resistance in cancer cells.
Introduction to Aurora Kinase Inhibition in Oncogenesis

Aurora Kinase Family: Biological Roles in Mitotic Regulation and Tumorigenesis

The Aurora kinase family comprises serine/threonine kinases essential for mitotic fidelity, with three isoforms playing distinct roles:

  • Aurora A (AURKA): Localized to chromosome 20q13.2, it governs centrosome maturation, spindle assembly, and mitotic entry. Overexpression induces genomic instability through centrosome amplification, aberrant spindle formation, and impairment of p53 tumor suppressor function via hnRNPK phosphorylation [3] [7].
  • Aurora B (AURKB): Chromosome 17p13.1-encoded, it functions as the catalytic core of the Chromosomal Passenger Complex (CPC). Key roles include chromosome biorientation, kinetochore-microtubule attachment error correction, and cytokinesis. Dysregulation promotes aneuploidy and chemoresistance [7] [8].
  • Aurora C (AURKC): Primarily testis-specific, but overexpression in cancers like colon carcinoma correlates with oncogenic transformation [3].

Table 1: Aurora Kinase Isoforms and Oncogenic Associations

IsoformChromosomal LocusPrimary FunctionsTumor Associations
Aurora A20q13.2Centrosome maturation, spindle assemblyBreast, ovarian, pancreatic cancers
Aurora B17p13.1Chromosome alignment, cytokinesisAML, gliomas, colon cancer
Aurora C19q13.43Meiotic regulationTesticular, thyroid cancers

Overexpression of Aurora kinases is a hallmark of diverse malignancies. For example, AURKA amplification occurs in >30% of breast cancers and correlates with poor survival in cholangiocarcinoma (HR = 2.1, p < 0.01) [4] [7].

Rationale for Targeting Aurora Kinases in Cancer Therapeutics

Aurora kinases present compelling anticancer targets due to:

  • Oncogenic Driver Functions: Aurora A overexpression transforms NIH3T3 fibroblasts, inducing tumorigenesis in nude mice. It stabilizes oncoproteins like N-MYC in neuroblastoma via kinase-independent scaffolding [5] [9].
  • Mitotic Catastrophe Induction: Inhibition triggers unresolved spindle assembly checkpoint activation, leading to polyploidy, mitotic slippage, and apoptosis. Aurora B inhibition causes cytokinesis failure and endoreduplication [7] [8].
  • Synthetic Lethality: Aurora A inhibitors synergize with microtubule-targeting agents (e.g., taxanes) by exacerbating spindle defects. In EGFR-mutant lung cancer, AURKA inhibition reverses osimertinib resistance [8].

Clinical validation comes from inhibitors like alisertib (Aurora A-specific) and barasertib (Aurora B-specific), which have shown responses in phase II trials for leukemias and lymphomas [2] [7].

Emergence of Aurora Inhibitor 1 as a Pharmacological Tool

Aurora Inhibitor 1 (CAS 2227019-45-4) represents a potent, dual Aurora A/B inhibitor with distinct properties:

  • Biochemical Profile: Exhibits IC₅₀ values of ≤4 nM (Aurora A) and ≤13 nM (Aurora B), with dissociation constants (Kd) of 0.01 nM for both kinases, indicating high-affinity target engagement [1].
  • Structural Design: A pyrimidine-based small molecule (C₂₃H₂₅N₉S, MW 459.57) that competitively binds the ATP-pocket of Aurora kinases. Modifications at the 4-amino group optimize kinase selectivity [1] [6].
  • Cellular Mechanism: Induces G2/M arrest, tetraploidy, and caspase-dependent apoptosis in tumor cells. In xenograft models, oral administration achieves sustained target coverage and tumor regression [1].

Table 2: Comparative Profile of Aurora Inhibitor 1 and Select Clinical Inhibitors

ParameterAurora Inhibitor 1AlisertibBarasertib
Primary TargetAurora A/BAurora AAurora B
Aurora A IC₅₀≤4 nM1.2 nM1,400 nM
Aurora B IC₅₀≤13 nM396.5 nM<1 nM
Molecular Weight459.57 g/mol518.52 g/mol520.39 g/mol
Key Non-Aurora TargetsNone reportedNoneJAK2, FLT3

Preclinical data demonstrate Aurora Inhibitor 1’s efficacy in diverse models, including leukemia and solid tumors, with significant tumor growth inhibition (TGI >70%) in mouse xenografts [1] [6]. Its pharmacological distinctness lies in balanced dual-Aurora inhibition, contrasting with isoform-selective agents like alisertib (Aurora A) or barasertib (Aurora B) [6] [7].

Properties

CAS Number

2227019-45-4

Product Name

Aurora inhibitor 1

IUPAC Name

3-[(tert-butylamino)-pyridin-2-ylmethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine

Molecular Formula

C23H25N9S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C23H25N9S/c1-14-13-32-18(15-10-26-27-11-15)12-25-22(32)21(28-14)29-19-9-17(31-33-19)20(30-23(2,3)4)16-7-5-6-8-24-16/h5-13,20,30H,1-4H3,(H,26,27)(H,28,29)

InChI Key

QTTGVGLTCILDCA-UHFFFAOYSA-N

SMILES

CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)C(C4=CC=CC=N4)NC(C)(C)C)C5=CNN=C5

Canonical SMILES

CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)C(C4=CC=CC=N4)NC(C)(C)C)C5=CNN=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.